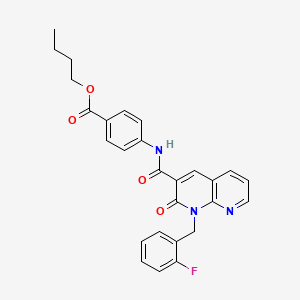

Butyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Butyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate” is a complex organic compound. It contains several functional groups, including a butyl group, a fluorobenzyl group, a naphthyridine ring, and a benzoate group . The compound’s structure suggests potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzene ring could be synthesized through electrophilic aromatic substitution . The fluorobenzyl group could be introduced through a nucleophilic substitution reaction . The naphthyridine ring could be formed through a condensation reaction . Finally, the benzoate group could be introduced through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzene ring in the molecule is especially stable due to the delocalization of pi electrons . The presence of the fluorine atom could introduce some polarity into the molecule, potentially affecting its physical and chemical properties .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For instance, the benzene ring could undergo electrophilic aromatic substitution . The fluorobenzyl group could participate in nucleophilic substitution reactions . The naphthyridine ring could undergo condensation reactions . The benzoate group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its polarity could affect its solubility in different solvents. Its stability could influence its reactivity. Its size and shape could affect its physical state (solid, liquid, or gas) at room temperature .Applications De Recherche Scientifique

Polymer Synthesis and Properties

- The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored, indicating the potential for creating new polymeric materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Photorelease Study for Drug Delivery

- A comparative release study of butyric acid as a model drug using heteroaromatic compounds as benzyl-type phototriggers highlights the potential for controlled drug delivery through photochemical reactions (Piloto et al., 2015).

Synthesis of Fluoronaphthoic Acids

- The synthesis of mono- and difluoronaphthoic acids presents a method for creating structurally distinct compounds that could have applications in medicinal chemistry and materials science (Tagat et al., 2002).

Biocatalytic Transesterification Reactions

- The use of acid anhydrides for regioselective acylation and deacylation of primary hydroxyl groups in certain compounds demonstrates a method for selective synthesis, which could be applied in producing specific ester derivatives for research or industrial purposes (Kumar et al., 2015).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a drug, its mechanism of action could involve interacting with specific biological targets. If it were used as a catalyst or a material, its mechanism of action could involve facilitating certain chemical reactions or providing certain physical properties .

Safety and Hazards

As with any chemical compound, handling “Butyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate” would require appropriate safety measures. These could include wearing protective clothing and eye protection, avoiding inhalation or ingestion, and handling the compound in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

butyl 4-[[1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O4/c1-2-3-15-35-27(34)18-10-12-21(13-11-18)30-25(32)22-16-19-8-6-14-29-24(19)31(26(22)33)17-20-7-4-5-9-23(20)28/h4-14,16H,2-3,15,17H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGGFGMDVXGVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2686195.png)

![2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid](/img/structure/B2686202.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2686206.png)

![4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2686207.png)

![2-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686211.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2686212.png)